molecular formula C22H28O5 B7886615 2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane CAS No. 83377-13-3

2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane

Cat. No. B7886615
CAS RN: 83377-13-3
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-UHFFFAOYSA-N
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Description

2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane is a natural product found in Kadsura, Piper mullesua, and other organisms with data available.

Scientific Research Applications

  • Platelet Activating Factor Antagonists : A study by Biftu et al. (1986) found that isomers of 3,4-dimethyl-2,5-bis(3,4-dimethoxyphenyl)tetrahydrofuran, a closely related compound, acted as inhibitors of platelet activating factor (PAF) receptor binding to rabbit platelet plasma membranes. The potency of these compounds as PAF antagonists varied based on their stereochemistry and molecular shape (Biftu et al., 1986).

  • Chiral Catalysts in Asymmetric Reactions : Li et al. (2000) synthesized chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, demonstrating their use in asymmetric catalytic reactions. These compounds showed acceleration in reactions like the Baylis-Hillman reaction and were highly enantioselective catalysts for hydrogenation of various functionalized olefins (Li et al., 2000).

  • Synthesis of Labelled Compounds : Chan et al. (1985) detailed the synthesis of meso-2,3-Dimethyl-1,4-bis(3,4-dihydroxyphenyl)butane-1-14C, and other labelled compounds from 3,4-dimethyl-2,5-bis-(3,4-dimethoxyphenyl)furan. These labelled compounds are significant for tracing and studying biochemical pathways (Chan et al., 1985).

  • Organic Semiconductors : Risko et al. (2004) conducted a quantum-chemical study on silole-based organic semiconductors, investigating the geometric structure and electronic properties of molecules similar to 2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane. These compounds are candidates for application as electron-transport materials in organic light-emitting devices (Risko et al., 2004).

  • Photopolymerization and X-Ray Structure Analysis : Irngartinger and Skipinski (1999) reported on the synthesis and X-ray structure analysis of substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes, which underwent topochemical photopolymerization. This research is relevant to the development of new materials with specific photonic properties (Irngartinger & Skipinski, 1999).

properties

IUPAC Name

2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAVUZBHSLLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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